An In-depth Technical Guide to (E)-4-Acetamidobut-2-enoic Acid: Structure, Properties, and Potential Applications
An In-depth Technical Guide to (E)-4-Acetamidobut-2-enoic Acid: Structure, Properties, and Potential Applications
Introduction
(E)-4-Acetamidobut-2-enoic acid is an unsaturated aliphatic carboxylic acid derivative with a chemical structure that suggests potential for diverse applications in chemical synthesis and drug discovery. Its core structure features a butenoic acid backbone, an acetamido group, and a trans-configured double bond, which impart specific chemical reactivity and potential for biological interactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthesis protocol, and an exploration of its potential biological significance, particularly in the context of neurodegenerative disease research. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information and draws logical comparisons with closely related analogues to provide a thorough technical understanding for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The fundamental identity of (E)-4-Acetamidobut-2-enoic acid is defined by its molecular structure and resulting physicochemical properties.
Molecular Identity
The structure of (E)-4-Acetamidobut-2-enoic acid is characterized by a four-carbon chain containing a carboxylic acid group, a double bond between carbons 2 and 3 in the trans (E) configuration, and an acetamido group attached to the fourth carbon.
-
IUPAC Name: (E)-4-acetamidobut-2-enoic acid[1]
-
CAS Number: 64120-63-4[1]
-
Molecular Formula: C₆H₉NO₃[1]
-
SMILES: CC(=O)NC/C=C/C(=O)O[1]
-
InChI: InChI=1S/C6H9NO3/c1-5(8)7-4-2-3-6(9)10/h2-3H,4H2,1H3,(H,7,8)(H,9,10)/b3-2+[1]
Physicochemical Data
| Property | Value/Prediction | Source/Comment |
| Molecular Weight | 143.14 g/mol | Computed by PubChem[1] |
| XLogP3 | -0.6 | Computed by XLogP3 3.0 (PubChem)[1] |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs (PubChem)[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs (PubChem)[1] |
| Rotatable Bond Count | 3 | Computed by Cactvs (PubChem)[1] |
| Topological Polar Surface Area | 66.4 Ų | Computed by Cactvs (PubChem)[1] |
| Predicted Solubility | Soluble in polar solvents | Based on the presence of carboxylic acid and amide functional groups, solubility in water and alcohols is expected. |
| Predicted Melting Point | Not available | Expected to be a solid at room temperature based on related compounds. |
| Predicted Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |
Synthesis of (E)-4-Acetamidobut-2-enoic Acid: A Plausible Experimental Protocol
A direct, detailed synthesis protocol for (E)-4-Acetamidobut-2-enoic acid is not explicitly described in the available literature. However, a logical and commonly employed synthetic route would involve the acetylation of the corresponding primary amine, (E)-4-aminobut-2-enoic acid. The following protocol is a well-established method for the N-acetylation of amino acids and peptides, adapted for this specific synthesis.[2][3]
Reaction Scheme
Caption: Synthesis of (E)-4-Acetamidobut-2-enoic acid via N-acetylation.
Step-by-Step Methodology
Materials:
-
(E)-4-aminobut-2-enoic acid
-
Acetic anhydride
-
Pyridine or Triethylamine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-4-aminobut-2-enoic acid (1.0 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.1 to 1.5 equivalents), to the solution. The base acts as a scavenger for the acetic acid byproduct.
-
Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure (E)-4-Acetamidobut-2-enoic acid.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
-CH₃ (acetyl): A singlet around δ 2.0 ppm.
-
-CH₂- (C4): A doublet of doublets around δ 4.0 ppm, coupled to the adjacent vinyl proton and the NH proton.
-
-CH=CH- (vinyl): Two multiplets in the range of δ 5.8-7.0 ppm, showing characteristic trans-coupling constants (J ≈ 15 Hz). The proton at C3 will be a doublet of triplets, and the proton at C2 will be a doublet.
-
-NH- (amide): A broad singlet or triplet around δ 6.0-8.0 ppm, depending on the solvent and concentration.
-
-COOH (carboxylic acid): A broad singlet at δ 10-12 ppm.
¹³C NMR Spectroscopy (Predicted)
-
-CH₃ (acetyl): A signal around δ 23 ppm.
-
-C=O (acetyl): A signal around δ 170 ppm.
-
-CH₂- (C4): A signal around δ 40 ppm.
-
-CH=CH- (vinyl): Two signals in the range of δ 120-145 ppm.
-
-COOH (carboxylic acid): A signal around δ 170-175 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H stretch (amide): A moderate band around 3300 cm⁻¹.
-
C-H stretch (vinyl): A sharp band just above 3000 cm⁻¹.
-
C=O stretch (carboxylic acid and amide): Strong absorptions in the region of 1640-1720 cm⁻¹. The amide I band (primarily C=O stretch) is expected around 1650 cm⁻¹, and the carboxylic acid C=O stretch around 1700 cm⁻¹.
-
C=C stretch (alkene): A medium intensity band around 1640 cm⁻¹.
-
N-H bend (amide): A moderate band around 1550 cm⁻¹ (Amide II band).
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z = 143.
-
Fragmentation: Common fragmentation pathways would include the loss of an acetyl group (CH₃CO), a hydroxyl group (OH), and cleavage of the carbon chain.
Potential Biological Significance and Applications
While direct biological studies on (E)-4-Acetamidobut-2-enoic acid are scarce, its structural similarity to known bioactive molecules suggests potential applications, particularly as an inhibitor of the enzyme kynurenine-3-monooxygenase (KMO).
Kynurenine-3-Monooxygenase (KMO) Inhibition
The kynurenine pathway is the primary metabolic route for tryptophan degradation.[6][7] Dysregulation of this pathway is implicated in several neurodegenerative disorders, including Huntington's and Alzheimer's diseases.[8] KMO is a key enzyme in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[6][7] Inhibition of KMO is therefore a promising therapeutic strategy to reduce neurotoxic metabolites and increase the levels of the neuroprotective kynurenic acid.[6][7][8]
Several studies have identified 4-aryl-4-oxobut-2-enoic acids and related structures as potent inhibitors of KMO.[9][10] The α,β-unsaturated carboxylic acid moiety is a common feature in these inhibitors. It is plausible that (E)-4-Acetamidobut-2-enoic acid could act as a substrate analog and inhibitor of KMO.
Caption: The Kynurenine Pathway and the potential inhibitory role of (E)-4-Acetamidobut-2-enoic acid on KMO.
Safety and Handling
Specific safety data for (E)-4-Acetamidobut-2-enoic acid is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound. General guidance for handling amides and carboxylic acids should be followed.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(E)-4-Acetamidobut-2-enoic acid is a molecule with intriguing potential, primarily stemming from its structural resemblance to known inhibitors of kynurenine-3-monooxygenase. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a robust framework for its synthesis, predicted properties, and a clear rationale for its investigation as a potential therapeutic agent in the context of neurodegenerative diseases. Further research is warranted to experimentally validate its physicochemical properties, optimize its synthesis, and, most importantly, to evaluate its biological activity and mechanism of action.
References
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]
-
SpectraBase. * (E)-4-Hydroxynon-2-enoic acid, 2tms*. (n.d.). Retrieved from [Link]
-
ResearchGate. NMR spectra for compounds. (n.d.). Retrieved from [Link]
-
Amaro, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 199. Retrieved from [Link]
-
ACD/Labs. NMR Prediction. (n.d.). Retrieved from [Link]
-
Hancock, R. E. W. Lab. (2026). Acetylation (or Succinylation) of Amino Groups on Proteins. Retrieved from [Link]
-
Mass Spectrometry Resource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]
-
Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. Retrieved from [Link]
-
Amaral, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 199. Retrieved from [Link]
-
Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of medicinal chemistry, 43(1), 123–127. Retrieved from [Link]
-
Smith, J. R., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology, 10, 103. Retrieved from [Link]
-
Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Retrieved from [Link]
-
Fathi, H., et al. (2022). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. International Journal of Biological Macromolecules, 209(Pt A), 1143-1154. Retrieved from [Link]
-
El-Hashash, M. A., & Rizk, S. A. (2019). Behaviour of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid towards carba-and aza-nucleophiles and some reaction with the products. European Chemical Bulletin, 2(7), 456-460. Retrieved from [Link]
-
Tan, S. L. A., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Journal of Chemical Education, 99(3), 1385-1393. Retrieved from [Link]
-
PubChem. 4-Acetamido-2-butenoic acid. (n.d.). Retrieved from [Link]
-
CDN. N-Terminus Acetylation Protocol. (n.d.). Retrieved from [Link]
-
ResearchGate. NMR spectra for compounds. (n.d.). Retrieved from [Link]
-
Shi, J.-F., et al. (n.d.). Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18. Retrieved from [Link]
-
Sonneck, M., et al. (2015). Synthesis and Molecular Structures of (E)-non-2-enoic Acid and (E)-dec-2-enoic Acid. Crystals, 5(4), 466-474. Retrieved from [Link]
-
Gökce, H., & Bahçeli, S. (2018). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Dergipark, 23(1), 1-10. Retrieved from [Link]
-
PubChem. (E)-4-(4-acetamidoanilino)-4-oxobut-2-enoate. (n.d.). Retrieved from [Link]
-
Coley, C. W., et al. (2025). ms-pred: Predicting tandem mass spectra from molecules. GitHub. Retrieved from [Link]
-
Brown, W. P. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Retrieved from [Link]
-
Ji, H., et al. (2026). De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations. Molecules, 31(5), 1032. Retrieved from [Link]
-
ChemRxiv. (2025). MASSISTANT: A Deep Learning Model for De Novo Molecular Structure Prediction from EI‑MS Spectra via SELFIES Encoding. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
PubChem. 4-Amino-but-2-enoic acid ethyl ester. (n.d.). Retrieved from [Link]
Sources
- 1. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation (or Succinylation) of Amino Groups on Proteins - Hancock Lab [cmdr.ubc.ca]
- 3. ionsource.com [ionsource.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. gladstone.org [gladstone.org]
- 9. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. assets.greenbook.net [assets.greenbook.net]
